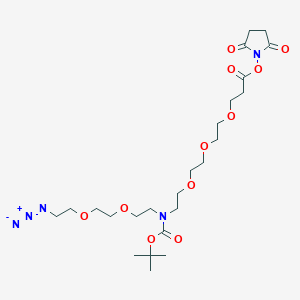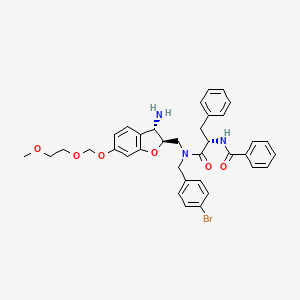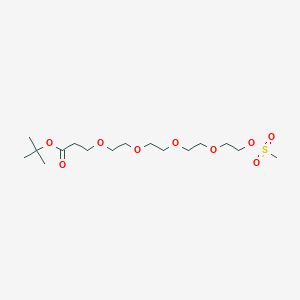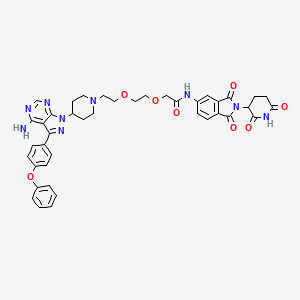
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester
Vue d'ensemble
Description
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a branched PEGylation reagent with a terminal azide, a N-Boc protected amine, and a terminal NHS ester . The azide group enables PEGylation via Click Chemistry. The protected amine can be deprotected under acidic conditions .
Synthesis Analysis
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is C26H45N5O12 . Its molecular weight is 619.7 .Chemical Reactions Analysis
The azide group of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester reacts with alkyne or cyclooctyne in Click Chemistry reaction . The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls .Physical And Chemical Properties Analysis
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester has a molecular weight of 619.7 . It is soluble in water, DMSO, DCM, and DMF .Applications De Recherche Scientifique
1. Erythrocyte Membrane Engineering
NHS esters, including structures similar to N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, have been utilized in the engineering of erythrocyte membranes. This method displays antibodies on the surface of red blood cells (RBCs), potentially enhancing the efficacy and lifetime of immunoglobulin-based therapeutics while reducing side effects. Such techniques have been demonstrated to be effective in in vivo conditions, with RBC-PEG-antibody complexes showing stability and retaining their mechanical properties similar to unmodified RBCs (Weihang Ji et al., 2019).
2. Biopharmaceutical Enhancement
PEGylation, the process of covalently bonding polyethylene glycol (PEG) to peptides or proteins, often employs NHS esters for improving bioavailability and reducing immunogenicity of biopharmaceuticals. The choice of PEGylation reagents, including N-hydroxysuccinimide (NHS) esters, is crucial for achieving specific molecular weight and functionality needed in various biomedical applications (C. Crafts et al., 2016).
3. Hydrogel Formation and Biomedical Applications
NHS esters are key components in the formation of hydrogels for biomedical applications, including tissue engineering and drug delivery. They enable rapid polymerization at physiological pH, leading to hydrogels with tunable properties. These hydrogels can encapsulate cells, support cell viability, and show minimal inflammatory response when implanted in vivo, making them promising for various medical applications (I. Strehin et al., 2013).
4. Controlled Chemistry and Construct Stability
The controlled chemistry and construct stability afforded by NHS esters, including those similar to N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, are essential in various chemical processes. For instance, in the development of RBC-antibody complexes, specific methods using NHS esters provide the most controlled chemistry, contributing significantly to the stability and functionality of the final product (Weihang Ji et al., 2019).
5. Bioconjugation in Drug Delivery
In the field of drug delivery, NHS esters play a pivotal role in the bioconjugation of drugs to carriers. This process enhances drug solubility, stability, and reduces immunogenicity. For example, the conjugation of hydrophobic drugs to antibodies through hydrophilic NHS esters allows for higher drug-to-antibody ratios without compromising the affinity or aggregation of the conjugate (R. Zhao et al., 2011).
Mécanisme D'action
Target of Action
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow the compound to form a stable triazole linkage with the target protein, enabling its degradation .
Biochemical Pathways
The key biochemical pathway involved in the action of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The compound forms a bridge between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Result of Action
The primary result of the action of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the function of the protein being targeted.
Action Environment
The action of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of the compound may be influenced by temperature and other storage conditions .
Orientations Futures
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a promising reagent for the development of PROTACs . Its unique structure and properties make it a valuable tool for bio-conjugation and PEGylation . Future research may focus on exploring its potential applications in drug development and other areas of biotechnology.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N5O11/c1-24(2,3)39-23(33)28(8-12-36-16-15-35-11-7-26-27-25)9-13-37-17-19-38-18-14-34-10-6-22(32)40-29-20(30)4-5-21(29)31/h4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICLIIAXFJFOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)


![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)

![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)


![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)